molecular formula C5H4N2O5 B3236313 Methyl 5-nitroisoxazole-3-carboxylate CAS No. 1367269-14-4

Methyl 5-nitroisoxazole-3-carboxylate

Cat. No.: B3236313
CAS No.: 1367269-14-4
M. Wt: 172.10 g/mol
InChI Key: ALZGDNKOHYRWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitroisoxazole-3-carboxylate: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-nitroisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used in SNAr reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted isoxazole derivatives are formed depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 5-nitroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator of the AMPA receptor, a subtype of glutamate receptors involved in synaptic transmission and memory formation . The compound binds to the receptor and enhances its activity, leading to increased synaptic transmission and potential neuroprotective effects.

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the nitro and carboxylate groups.

    5-Amino-3-carboxylisoxazole: A derivative with an amino group instead of a nitro group.

    Methyl 3,5-dinitroisoxazole: A compound with two nitro groups.

Uniqueness: Methyl 5-nitroisoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and carboxylate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 5-nitro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(7(9)10)12-6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZGDNKOHYRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858635
Record name Methyl 5-nitro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367269-14-4
Record name Methyl 5-nitro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-nitroisoxazole-3-carboxylate
Reactant of Route 2
Methyl 5-nitroisoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-nitroisoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-nitroisoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-nitroisoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-nitroisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.